molecular formula C11H15ClN4O2 B2663781 Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate CAS No. 866050-01-3

Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate

Cat. No.: B2663781
CAS No.: 866050-01-3
M. Wt: 270.72
InChI Key: ATFYGPORNCPDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate typically involves the reaction of 2-amino-6-chloropyrimidine with piperidine-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a suitable base, such as sodium hydride, in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions. These reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions. These reactions are typically carried out in anhydrous solvents under inert atmosphere.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Nitro or nitroso derivatives.

    Reduction Reactions: Corresponding amines or alcohols.

Scientific Research Applications

Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Similarly, it can bind to receptors on the cell surface, modulating the signaling pathways and cellular responses .

Comparison with Similar Compounds

Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:

    2-Amino-4,6-dichloropyrimidine: This compound has two chlorine atoms in the pyrimidine ring and is used in the synthesis of various pharmaceuticals.

    2-Amino-4-chloropyrimidine: Similar to the compound , but with only one chlorine atom, making it less reactive in substitution reactions.

    2-Amino-6-methylpyrimidine: This compound has a methyl group instead of a chlorine atom, which affects its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈ClN₃O₂
  • Molecular Weight : Approximately 287.76 g/mol
  • CAS Number : 866050-01-3

The compound features a piperidine ring linked to a chloropyrimidine moiety, which is critical for its biological interactions.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cancer progression. Research suggests that it may act as an inhibitor of PRMT5 (protein arginine methyltransferase 5), a target implicated in various cancers. The mechanism involves:

  • Hydrogen Bonding : The compound's structure allows for hydrogen bonding with target enzymes.
  • π-π Stacking Interactions : The aromatic components facilitate π-π stacking, enhancing binding affinity to biological targets.

Anticancer Properties

Research indicates that this compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its potential as an anticancer agent by targeting PRMT5, leading to reduced tumor growth in various cancer models.

Enzyme Inhibition Studies

A study utilizing surface plasmon resonance (SPR) indicated that this compound exhibits high binding affinity towards PRMT5, with preliminary IC50 values suggesting effective inhibition at low concentrations. Further details are summarized in the table below:

Compound NameTarget EnzymeIC50 Value (nM)Biological Activity
This compoundPRMT5~50High
Ethyl 6-amino-4-pyrimidinecarboxylateUnknown200Moderate
N-(piperidin-4-yl)-6-chloro-pyrimidin-4-carboxamideUnknown100High

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of functional groups, which enhances its pharmacological properties compared to structurally similar compounds. The following table highlights some relevant comparisons:

Compound NameStructure FeaturesBiological Activity
Methyl piperidine-4-carboxylateNo pyrimidine ringLow
Methyl 2-amino-5-chloropyrimidine-4-carboxylateDifferent Cl positionLow
N-(piperidin-4-yl)-6-chloro-pyrimidin-4-carboxamideAmide instead of esterHigh

Case Studies and Research Findings

  • Inhibition of PRMT5 : A study demonstrated that this compound effectively inhibits PRMT5, leading to decreased cell viability in breast cancer cell lines.
  • Structural Optimization : Further research is ongoing to optimize the structure for improved potency and selectivity against other targets involved in cancer pathways.
  • Potential for Broader Applications : Beyond oncology, this compound's mechanism suggests potential applications in treating other diseases influenced by similar biochemical pathways.

Properties

IUPAC Name

methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O2/c1-18-10(17)7-2-4-16(5-3-7)9-6-8(12)14-11(13)15-9/h6-7H,2-5H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFYGPORNCPDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331395
Record name methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866050-01-3
Record name methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.